Systemic Clearance: Vindesine Sulfate Occupies an Intermediate Pharmacokinetic Position Between Vincristine and Vinblastine
In a head-to-head clinical pharmacokinetic study of cancer patients receiving intravenous bolus administration, vindesine demonstrated a systemic clearance rate of 0.252 L/kg/hr, which is approximately 2.4-fold higher than vincristine (0.106 L/kg/hr) and approximately one-third that of vinblastine (0.740 L/kg/hr) [1]. This intermediate clearance profile distinguishes vindesine from both parent compounds.
| Evidence Dimension | Systemic (body) clearance rate in humans |
|---|---|
| Target Compound Data | Vindesine: 0.252 L/kg/hr |
| Comparator Or Baseline | Vincristine: 0.106 L/kg/hr; Vinblastine: 0.740 L/kg/hr |
| Quantified Difference | 2.4× higher clearance than vincristine; 0.34× clearance relative to vinblastine |
| Conditions | Human cancer patients; rapid intravenous bolus injection; serum drug levels measured by radioimmunoassay |
Why This Matters
Procurement decisions for pharmacokinetic research or formulation development require awareness of clearance differences, as vindesine's intermediate elimination rate necessitates distinct dosing frequency considerations compared to vincristine or vinblastine.
- [1] Nelson RL. The comparative clinical pharmacology and pharmacokinetics of vindesine, vincristine, and vinblastine in human patients with cancer. Med Pediatr Oncol. 1982;10(2):115-127. doi:10.1002/mpo.2950100202 View Source
